2-Bromo-1-(2-bromophenyl)ethanone
Overview
Description
Synthesis Analysis
2-Bromo-1-(2-bromophenyl)ethanone has been synthesized through various methods, including halogen-exchange reactions and improvement methods using Br2 as the brominating reagent. These synthesis methods have focused on optimizing yield and purity, demonstrating the compound's accessibility for further studies and applications (Li Yu-feng, 2013). Additionally, a novel three-component condensation reaction involving an isocyanide, an electron-deficient acetylenic ester, and 2-bromo-1-(4-bromophenyl)ethanone has been developed to efficiently produce fully substituted iminolactones in high yields without the need for activation or modification (A. Shaabani, Ebrohim Soleimani, Afshin Sarvary, 2008).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related bromophenyl compounds have been thoroughly investigated through experimental and theoretical means, including X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR). These studies have provided insights into the compound’s stability, which arises from hyper-conjugative interactions and charge delocalization, analyzed using Natural Bond Orbital (NBO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis have also been utilized to determine charge transfer within the molecule (Y. Mary et al., 2015).
Chemical Reactions and Properties
2-Bromo-1-(2-bromophenyl)ethanone participates in various chemical reactions, including three-component condensation reactions that produce fully substituted iminolactones. This reactivity showcases the compound's versatility in synthetic chemistry, providing avenues for developing novel compounds with potential applications in materials science and pharmaceuticals (A. Shaabani, Ebrohim Soleimani, Afshin Sarvary, 2008).
Physical Properties Analysis
The physical properties of 2-Bromo-1-(2-bromophenyl)ethanone and related compounds have been characterized through various analytical techniques. Studies have focused on understanding the compound's crystalline structure, employing single-crystal X-ray crystallography to elucidate its geometric parameters. These analyses contribute to a deeper understanding of the compound's physical characteristics, essential for its manipulation and application in different chemical contexts.
Chemical Properties Analysis
The chemical properties of 2-Bromo-1-(2-bromophenyl)ethanone are closely related to its reactivity and interactions with other molecules. NBO, HOMO-LUMO, and Molecular Electrostatic Potential (MEP) analyses have been instrumental in understanding the compound's electron distribution, reactivity sites, and potential for charge transfer. Such studies are crucial for predicting the compound's behavior in various chemical reactions and its interaction with biological molecules, thereby facilitating its application in designing drugs and materials with specific functionalities (Y. Mary et al., 2015).
Scientific Research Applications
Hydrogen-bonding patterns in enaminones, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, are characterized by bifurcated intra- and intermolecular hydrogen bonding, which leads to the formation of hydrogen-bonded rings and centrosymmetric dimers (Balderson et al., 2007).
A novel three-component condensation reaction involving 2-bromo-1-(4-bromophenyl)ethanone efficiently produces fully substituted iminolactones in high yields (Shaabani et al., 2008).
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone or 2-bromo-1-(4-nitrophenyl)ethanone react with cyclic nitronate anions to form α,β-unsaturated ketones via a SRN1 mechanism, a method useful for synthesizing a variety of chalcone analogues (Curti et al., 2007).
The synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, has been improved using Br2 as the brominating reagent, yielding a product with a purity of 90.2% (Yu-feng, 2013).
Palladium-catalyzed selective α-arylation of ortho-bromoacetophenones, including the synthesis of 1-(2-bromophenyl)-2-phenylethanones, demonstrates the method's scope and generality (Krishna et al., 2014).
The synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, effective as a chemical protective group, was achieved with higher yields through a halogen-exchange reaction (Hong-xia, 2007).
The identification of pyrolysis products of the psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) provides insights into its stability and potential formation of unknown inhalable substances (Texter et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(2-bromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXPJIJQTHJGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372109 | |
Record name | 2-bromo-1-(2-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-bromophenyl)ethanone | |
CAS RN |
49851-55-0 | |
Record name | 2-bromo-1-(2-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromophenacyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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